Dicyandiamide
Overview
Description
Dicyandiamide, also known as cyanoguanidine, is a white crystalline compound with the chemical formula C2H4N4 and a molecular weight of 84.08 grams per mole . It is highly soluble in water and has a faint amine-like odor. This compound is widely used in various industries due to its versatility and beneficial properties, such as its role as a slow-release nitrogen source in agriculture and its use as a curing agent in epoxy resins .
Mechanism of Action
Target of Action
Dicyandiamide (DCD) is primarily used as a nitrification inhibitor in agriculture. Its main target is the Nitrosomonas bacteria, which plays a crucial role in the process of nitrification .
Mode of Action
DCD interacts with its target, the Nitrosomonas bacteria, by inhibiting the activity of the ammonia monooxygenase enzyme (AMO). This enzyme is essential for the first step of NH4+ oxidation, a key process in nitrification . By inhibiting AMO, DCD slows down the release rate of nitrogen (N) into plant-available forms that are more prone to losses .
Biochemical Pathways
The primary biochemical pathway affected by DCD is the nitrification process. Nitrification is a two-step process where ammonia is first oxidized to nitrite by Nitrosomonas bacteria, and then further oxidized to nitrate by Nitrobacter bacteria. By inhibiting the activity of Nitrosomonas bacteria, DCD slows down the conversion of ammonia to nitrite, thereby affecting the entire nitrification pathway .
Pharmacokinetics
It is known that dcd is commonly used in fertilizer formulations and can be applied with either liquid or dry fertilizer
Result of Action
The primary result of DCD’s action is the inhibition of nitrification, leading to the stabilization of ammonium-N in the root zoneAdditionally, by slowing down the release rate of nitrogen, DCD can help to reduce nitrogen loss through nitrification, thereby mitigating the negative environmental impact of nitrogen fertilizers .
Action Environment
The efficacy and stability of DCD can be influenced by various environmental factors. For instance, the effectiveness of DCD as a nitrification inhibitor can vary by soil type . Furthermore, DCD’s ability to improve crop yields can be affected by phytotoxicity, which can cause yield reductions as opposed to yield improvements under certain conditions . Therefore, the specific environmental context in which DCD is used can significantly impact its action and efficacy.
Biochemical Analysis
Biochemical Properties
Dicyandiamide plays a significant role in biochemical reactions, particularly as a nitrification inhibitor . It interacts with the ammonia monooxygenase enzyme, which is responsible for the first step of the nitrification process . By deactivating this enzyme, this compound slows the conversion of ammonia to hydroxylamine .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly microbial cells in soil . It can influence cell function by inhibiting nitrification, a key process in the nitrogen cycle . This can impact cellular metabolism, particularly in bacteria and archaea that play a role in soil nitrification .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the ammonia monooxygenase enzyme . This compound deactivates the active site of this enzyme, inhibiting the conversion of ammonia to hydroxylamine . This results in a reduction of nitrate leaching and nitrous oxide emissions when this compound is used to treat soils .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, a study showed that 200 µg of this compound was metabolized by the Mycobacterium smegmatis within 3 days . This suggests that this compound is not stable in the presence of certain microbes and can degrade over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, its use in agriculture has implications for animal health. Residues of this compound have been found in milk products following its application to pasture . This suggests that this compound can be taken up by plants and transferred to animals through their diet .
Metabolic Pathways
This compound is involved in the nitrogen cycle, a crucial metabolic pathway in many organisms . It interacts with the ammonia monooxygenase enzyme, influencing the conversion of ammonia to hydroxylamine . This can affect the overall flux of nitrogen in the soil .
Transport and Distribution
Given its role as a nitrification inhibitor, it is likely that it is transported into microbial cells in the soil where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyandiamide can be synthesized through the dehydration polymerization of urea in the presence of phosphorus oxychloride (POCl3) and an acid-binding agent such as triethylamine . The reaction is carried out at 50°C under normal pressure, followed by alkali cleaning, filtering, extraction, and concentration to produce this compound .
Industrial Production Methods: Another method involves the one-step synthesis of this compound by introducing ground lime nitrogen, water, and carbon dioxide gas into a reactor. The polymerization reaction occurs at 70-80°C with a controlled flow rate of carbon dioxide, maintaining a pH value of 10-11. The resulting polymerization liquid is filtered, cooled, and crystallized to obtain this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Dicyandiamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyanamide and other nitrogen-containing compounds.
Reduction: It can be reduced to form guanidine derivatives.
Substitution: this compound can participate in substitution reactions to form various substituted guanidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and catalysts like palladium on carbon.
Major Products:
Oxidation: Cyanamide and nitrogen oxides.
Reduction: Guanidine and its derivatives.
Substitution: Substituted guanidines and related compounds.
Scientific Research Applications
Dicyandiamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dicyandiamide can be compared with other similar compounds such as:
Uniqueness: this compound’s unique combination of properties, such as its role as a slow-release nitrogen source and its use as a curing agent, sets it apart from other similar compounds. Its versatility and stability make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-cyanoguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSISYHAICWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DICYANDIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26591-10-6 | |
Record name | Guanidine, N-cyano-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26591-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1020354 | |
Record name | Cyanoguanidine | |
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Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White odorless solid; [HSDB] White powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |
Record name | Guanidine, N-cyano- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyanoguanidine | |
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Record name | DICYANDIAMIDE | |
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Solubility |
SOLUBILITY IN H2O @ 13 °C: 2.26%; MORE SOL IN HOT H2O; SOLUBILITY IN ABS ETHANOL @ 13 °C: 1.26%, IN ETHER @ 13 °C: 0.01%; SOL IN LIQUID AMMONIA, INSOL IN BENZENE & CHLOROFORM, Solubility in water, g/100ml at 25 °C: 4.13 | |
Record name | CYANOGUANIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICYANDIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |
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Density |
1.400 @ 25 °C/4 °C, 1.4 g/cm³ | |
Record name | CYANOGUANIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICYANDIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |
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Vapor Pressure |
0.000171 [mmHg] | |
Record name | Cyanoguanidine | |
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Color/Form |
MONOCLINIC PRISMATIC CRYSTALS FROM WATER OR ALCOHOL, PURE WHITE CRYSTALS | |
CAS No. |
461-58-5 | |
Record name | Dicyandiamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Guanidine, N-cyano- | |
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Record name | Cyanoguanidine | |
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Record name | Cyanoguanidine | |
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Record name | DICYANDIAMIDE | |
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Record name | CYANOGUANIDINE | |
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Record name | DICYANDIAMIDE | |
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Melting Point |
209.5 °C, 211 °C | |
Record name | CYANOGUANIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DICYANDIAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0650 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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